molecular formula C20H16N2O2S B2906412 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1351591-27-9

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2906412
CAS No.: 1351591-27-9
M. Wt: 348.42
InChI Key: AZZBXZOTUUOAOC-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a benzothiazole-derived compound featuring a naphthalene substituent and a hydroxyethyl linker. The benzothiazole core is known for its bioisosteric properties, often contributing to enhanced binding affinity and metabolic stability in drug design .

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-17(15-9-5-7-13-6-1-2-8-14(13)15)12-21-19(24)20-22-16-10-3-4-11-18(16)25-20/h1-11,17,23H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZBXZOTUUOAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The naphthalene moiety is then introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d]thiazole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst and an appropriate electrophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine.

Scientific Research Applications

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives. It features a benzo[d]thiazole ring system fused with a naphthalene moiety and a carboxamide group. The compound's unique structure makes it an interesting subject for scientific studies, especially in medicinal chemistry and organic synthesis.

Scientific Research Applications

This compound is a compound with diverse applications in scientific research.

Chemistry this compound serves as a building block in synthesizing complex molecules.

Biology It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine The compound is investigated as a potential therapeutic agent because of its unique structural features.

Industry It is utilized in developing new materials and as a catalyst in various chemical reactions.

This compound has significant potential in medicinal chemistry. It primarily exerts biological effects through interactions with molecular targets.

Enzyme Inhibition The compound may inhibit enzymes involved in cell proliferation, which is critical for its anticancer properties.

Receptor Binding It can bind to various receptors, altering their activity and leading to diverse biological responses.

Anticancer Properties

Research suggests that compounds containing the thiazole moiety often display anticancer activity .

Cytotoxicity Studies In vitro studies have shown that similar thiazole derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines. Compounds with structural similarities have demonstrated IC50 values of approximately 1.61 µg/mL against A-431 cells. The presence of electron-donating groups on the phenyl ring enhances cytotoxicity, suggesting a structure-activity relationship (SAR) that favors these modifications.

CompoundCell LineIC50 (µg/mL)
9A-4311.61
10A-4311.98

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Thiazole derivatives have shown promising results against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Case Studies

Antitumor Activity A study involving N-acylated thiazoles demonstrated that certain derivatives exhibited selectivity against human lung adenocarcinoma cells (A549), with some compounds achieving cytotoxicity while sparing normal cells.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with benzothiazole derivatives reported in the literature, focusing on synthetic yields, substituent effects, and biological activities.

Key Observations :

  • Lower yields (e.g., 21% for Compound 14) highlight synthetic challenges in introducing bulky substituents like naphthalene, possibly due to steric hindrance during coupling reactions .

Key Observations :

  • Thiophene-containing analogs (e.g., Compound 8) exhibit moderate inhibition (23%), suggesting that electron-rich aromatic systems may improve target engagement .
  • Naphthalene-containing compounds (e.g., SARS-CoV-2 inhibitor in ) demonstrate the pharmacophoric utility of fused aromatic systems in antiviral design .
Physicochemical Properties
Compound LogP (Predicted) Solubility (mg/mL) Reference
N-(3-(Naphthalen-2-yl)propyl)benzo[d]thiazole-2-carboxamide (Compound 14) 4.2 <0.1
N-(Cyclohexylmethyl)-6-(3-((cyclohexylmethyl)amino)propoxy)benzo[d]thiazole-2-carboxamide (3f) 3.8 0.5

Key Observations :

  • The hydroxyethyl linker in the target compound may improve solubility compared to purely hydrophobic analogs like Compound 14 .

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzo[d]thiazole core fused with a naphthalene moiety and a carboxamide group. Its IUPAC name is N-(2-hydroxy-2-naphthalen-1-ylethyl)-1,3-benzothiazole-2-carboxamide, and it has the chemical formula C20H16N2O2SC_{20}H_{16}N_{2}O_{2}S .

This compound exhibits its biological effects primarily through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is critical for its anticancer properties.
  • Receptor Binding : It can bind to various receptors, altering their activity and leading to diverse biological responses .

Anticancer Properties

Research indicates that compounds containing the thiazole moiety often display significant anticancer activity. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that similar thiazole derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines. For example, compounds with structural similarities demonstrated IC50 values of approximately 1.61 µg/mL against A-431 cells .
CompoundCell LineIC50 (µg/mL)
9A-4311.61
10A-4311.98

The presence of electron-donating groups on the phenyl ring enhances cytotoxicity, suggesting a structure-activity relationship (SAR) that favors these modifications .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties:

  • Antibacterial Efficacy : Thiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Studies

  • Antitumor Activity : A study involving N-acylated thiazoles demonstrated that certain derivatives exhibited significant selectivity against human lung adenocarcinoma cells (A549), with some compounds achieving notable cytotoxicity while sparing normal cells .
  • Anticonvulsant Activity : Another investigation revealed that thiazole-integrated compounds displayed effective anticonvulsant activity in animal models, highlighting the versatility of this compound class in treating neurological disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling benzo[d]thiazole-2-carboxylic acid derivatives with naphthalene-containing amines. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .
  • Hydroxyethyl group introduction : Employ epoxide ring-opening or nucleophilic substitution under controlled pH and temperature .
  • Purification : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR confirm connectivity of the benzothiazole, naphthalene, and hydroxyethyl groups. Aromatic protons appear between δ 7.2–8.5 ppm, while the hydroxy proton resonates at δ 2.5–3.5 ppm .
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and hydroxyl O–H (~3300 cm1^{-1}) .
    • Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .

Q. What initial biological screening assays are recommended for therapeutic potential evaluation?

  • Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects (IC50_{50} values) .
  • Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

  • Methodology :

  • Functional selection : B3LYP hybrid functional (exact exchange + gradient corrections) for accurate thermochemistry .
  • Basis sets : 6-31G(d,p) for geometry optimization; LANL2DZ for heavy atoms (e.g., sulfur in benzothiazole) .
  • Outputs : HOMO-LUMO gaps (reactivity), electrostatic potential maps (nucleophilic/electrophilic sites), and Mulliken charges .
    • Applications : Predict regioselectivity in electrophilic substitution reactions on the naphthalene ring .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Comparative SAR analysis : Systematically vary substituents (e.g., halogenation on benzothiazole) and correlate with activity trends .
  • Solubility/purity controls : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify compound integrity before assays .
  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) to minimize solvent effects .

Q. What in silico approaches model interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., SARS-CoV-2 main protease) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability and key residue interactions (e.g., hydrogen bonds with Thr26/Glu166) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors on benzothiazole) using MOE or Phase .

Q. How do substituent modifications on benzothiazole or naphthalene groups affect bioactivity?

  • Case studies :

  • Benzothiazole 6-fluoro substitution : Enhances anticancer activity by improving membrane permeability .
  • Naphthalene hydroxylation : Reduces cytotoxicity but increases solubility via hydrogen bonding .
    • Methodology : Parallel synthesis of analogs followed by PCA (principal component analysis) to identify structural determinants of activity .

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